

# AGI-12026: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: AGI-12026

Cat. No.: B12424925

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## Introduction

**AGI-12026** is a potent, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are frequently observed in several cancers, including glioma and acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation. **AGI-12026** acts as an allosteric inhibitor, targeting the mutant forms of these enzymes and thereby reducing 2-HG levels. These application notes provide an overview of **AGI-12026**, including supplier and purchasing information, biochemical and cellular activity, and detailed protocols for its use in research settings.

## Supplier and Purchasing Information

**AGI-12026**, also known as AGI-026, is available from several chemical suppliers for research purposes. The following table summarizes the available information. Researchers should verify the purity and specifications with the supplier before ordering.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Purity
MedChemExpress	HY-121736	1446501-77-4	C <sub>18</sub> H <sub>15</sub> F <sub>6</sub> N <sub>7</sub>	443.35 g/mol	>98% (Typically specified on CoA)
BLD Pharm	BD117709	1446501-77-4	C <sub>18</sub> H <sub>15</sub> F <sub>6</sub> N <sub>7</sub>	443.35 g/mol	Not specified
ACheckBlock	AC-2416	1446501-77-4	C <sub>18</sub> H <sub>15</sub> F <sub>6</sub> N <sub>7</sub>	443.35 g/mol	Not specified

Note: Availability and specifications are subject to change. Please consult the supplier's website for the most current information.

## Quantitative Data

**AGI-12026** has been characterized for its inhibitory activity against various mutant IDH1 and IDH2 enzymes. The following table summarizes its potency from biochemical assays.

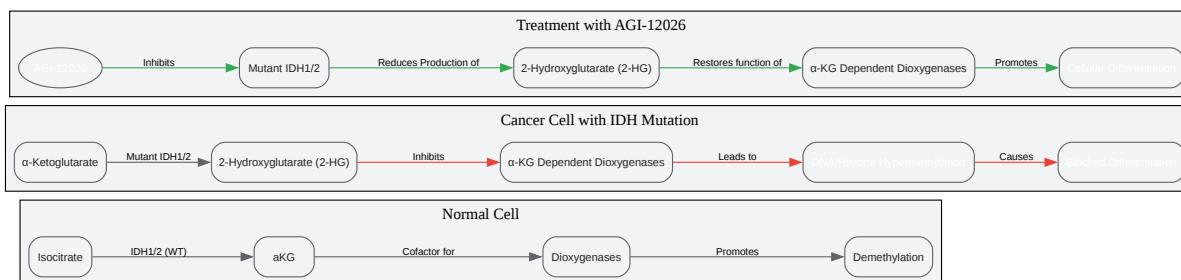
Enzyme	Assay Type	IC <sub>50</sub> (nM)
IDH1-R132H/WT Heterodimer	Biochemical	16
IDH2-R140Q Homodimer	Biochemical	19
IDH2-R172K Homodimer	Biochemical	45

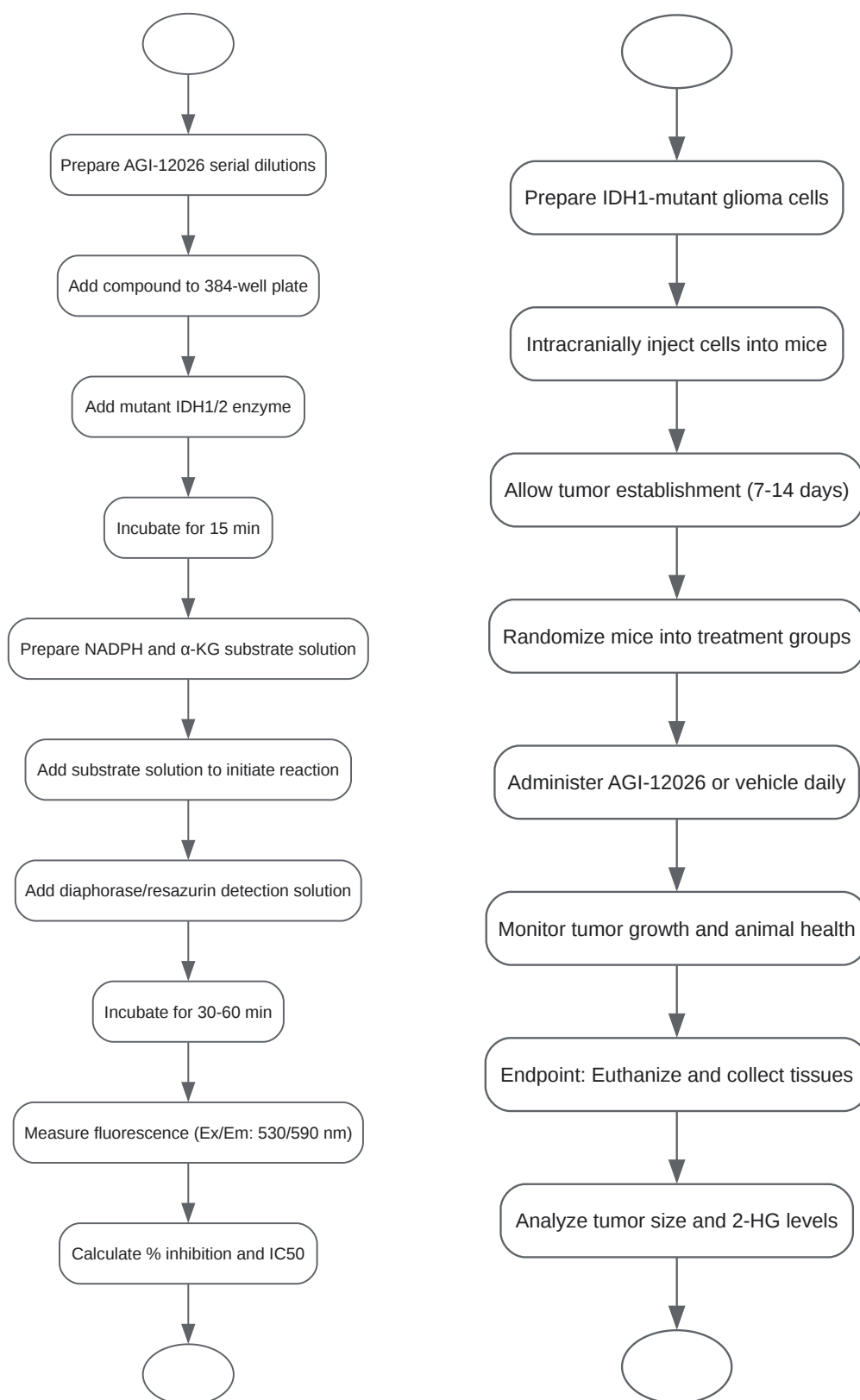
Data extracted from Konteatis Z, et al. ACS Med Chem Lett. 2020.[1]

## Signaling Pathway

Mutant IDH1 and IDH2 enzymes convert  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET2). This leads to widespread hypermethylation of DNA and histones, resulting in altered gene expression and a block in

cellular differentiation, which are key events in tumorigenesis. **AGI-12026**, by inhibiting mutant IDH1 and IDH2, reduces the production of 2-HG, thereby restoring the function of these dioxygenases and promoting cellular differentiation.





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## References

- 1. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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